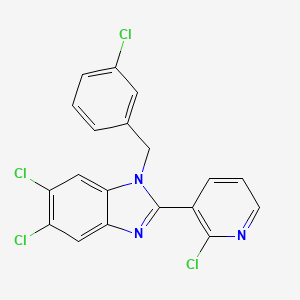

5,6-二氯-1-(3-氯苄基)-2-(2-氯-3-吡啶基)-1H-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

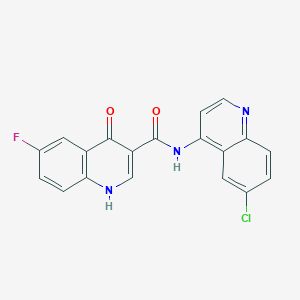

The compound 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse pharmacological activities. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings. The specific compound is not directly mentioned in the provided papers, but it is structurally related to the compounds studied within these papers, which include various benzimidazole derivatives with substitutions that affect their chemical properties and biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by various substitution reactions to introduce different functional groups. In the first paper, a series of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles were synthesized and characterized using analytical techniques such as FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy . Although the exact synthesis of 5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is not detailed, similar synthetic methods could be applied, with the appropriate precursors and reaction conditions tailored to introduce the specific chloro and pyridinyl substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their chemical reactivity and biological activity. The first paper provides insights into the optimized molecular geometry, zero-point energy, dipole moment, ESE, band gap, and charge distributions of the synthesized compounds using Density Functional Theory (DFT) calculations . These calculations reveal that the chlorine atoms in the dichloro derivatives are positively charged, while the adjacent carbon atoms are negatively charged due to the electron-withdrawing nature of the imidazole ring. The torsion angles between the benzimidazole and benzene rings also vary, which could influence the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives is influenced by the presence and position of substituents on the rings. The electron-withdrawing chloro groups in the compound of interest would likely make the benzimidazole ring more electrophilic, potentially affecting its reactivity in further chemical transformations. The second paper does not directly address the chemical reactions of the specific compound but discusses the synthesis of related benzimidazole and imidazo[4,5-b]pyridine derivatives, which could provide a basis for predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and charge distribution, are important for their practical applications. The first paper mentions that the methyl derivatives are more stable than the chloro forms and that the 3',4'-dimethoxy derivatives have higher decomposition points compared to other compounds in the series . These properties are influenced by the substituents on the benzimidazole core and can be predicted for the compound of interest based on its structural similarity to the compounds studied.

科学研究应用

抗菌活性

5,6-二氯-1H-苯并咪唑衍生物,包括与5,6-二氯-1-(3-氯苄基)-2-(2-氯-3-吡啶基)-1H-1,3-苯并咪唑结构相关的化合物,已被合成,并发现具有显着的抗菌活性。这些化合物对细菌的活性比对真菌更明显,一些衍生物对特定的细菌菌株(如金黄色葡萄球菌)显示出显着的抑制活性(Özden, Usta, Altanlar, & Göker, 2011)。

化学和光谱性质

各种5,6-二氯-1H-苯并咪唑衍生物的化学和光谱性质已被广泛研究。这包括对它们的分子几何形状、能量值、分解点和电荷分布的研究。这些研究有助于更深入地了解苯并咪唑衍生物的结构和电子性质(Gürbüz, Tavman, Çinarli, & Boz, 2016)。

抗病毒活性

还对类似于5,6-二氯-1-(3-氯苄基)-2-(2-氯-3-吡啶基)-1H-1,3-苯并咪唑的化合物的抗病毒特性进行了研究。值得注意的是,一些类似物对人类巨细胞病毒显示出显着的活性,突出了这些化合物在抗病毒疗法中的潜力(Gudmundsson, Williams, Drach, & Townsend, 2003)。

合成和结构分析

苯并咪唑衍生物的合成方法和结构分析对于拓展其潜在应用至关重要。研究重点是合成新化合物及其结构表征,为在化学和医学的各个领域开发更有效和更有针对性的应用铺平了道路(Masters et al., 2011)。

发光特性

已经探索了某些苯并咪唑衍生物的发光特性,研究结果表明在材料科学中具有潜在应用。这些研究考察了光物理特性以及如何针对特定用途对其进行控制(Destefano & Geiger, 2017)。

属性

IUPAC Name |

5,6-dichloro-1-[(3-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl4N3/c20-12-4-1-3-11(7-12)10-26-17-9-15(22)14(21)8-16(17)25-19(26)13-5-2-6-24-18(13)23/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCHHTNVGJEAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloro-1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2521593.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)

![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)

![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)